molecular formula C13H20ClN B2964711 1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride CAS No. 125802-03-1

1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride

Cat. No.: B2964711
CAS No.: 125802-03-1
M. Wt: 225.76
InChI Key: WCXKINYIWHVCNQ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)cyclohexan-1-amine hydrochloride is a cyclohexane-based amine derivative featuring a 4-methylphenyl substituent. Its molecular formula is C₁₃H₁₈ClN (molecular weight: 223.74 g/mol), with a cyclohexane ring substituted at the 1-position by both an amine group and a 4-methylbenzyl moiety, forming a hydrochloride salt for enhanced stability and solubility . This compound has been utilized as a building block in organic synthesis and pharmaceutical research, though commercial availability is currently discontinued .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-11-5-7-12(8-6-11)13(14)9-3-2-4-10-13;/h5-8H,2-4,9-10,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXKINYIWHVCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125802-03-1
Record name 1-(4-methylphenyl)cyclohexan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through various methods, including the hydrogenation of benzene or cyclohexene.

    Substitution with the 4-methylphenyl group:

    Introduction of the amine group: The amine group is introduced via reductive amination or other suitable methods.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of catalysts, temperature control, and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)cyclohexan-1-amine

  • Molecular Formula : C₁₃H₁₇ClN
  • Key Difference : Substitution of the methyl group with a chlorine atom on the phenyl ring.
  • Impact : The electron-withdrawing chlorine atom increases polarity and may alter receptor-binding affinity compared to the methyl group, which is electron-donating. This could influence metabolic stability and pharmacokinetics .

1-(3-Methoxyphenyl)cyclohexan-1-amine Hydrochloride

  • Molecular Formula: C₁₃H₂₀ClNO
  • Key Difference : A methoxy group replaces the methyl group at the 3-position of the phenyl ring.

Bicifadine Hydrochloride

  • Molecular Formula : C₁₂H₁₆ClN
  • Key Difference : Incorporates a 3-azabicyclo[3.1.0]hexane core instead of a cyclohexane ring.
  • Impact: The bicyclic structure increases conformational rigidity, which may enhance selectivity for serotonin and norepinephrine reuptake inhibition, as observed in its clinical use as an analgesic .

Derivatives with Trifluoromethyl Substituents

1-(Trifluoromethyl)cyclohexan-1-amine Hydrochloride

  • Molecular Formula : C₇H₁₁ClF₃N
  • Key Difference : A trifluoromethyl group replaces the 4-methylphenyl substituent.
  • Impact : The trifluoromethyl group significantly increases lipophilicity and metabolic resistance, making it advantageous in CNS-targeting drug design .

Cathinone-Based Analogues

2-(Methylamino)-1-(4-methylphenyl)pentan-1-one Hydrochloride (4-MPD)

  • Molecular Formula: C₁₃H₂₀ClNO
  • Key Difference: A pentanone backbone replaces the cyclohexane ring, with a ketone group adjacent to the amine.
  • Impact: The ketone group confers stimulant properties typical of cathinones, such as dopamine reuptake inhibition, unlike the non-stimulant profile of the target compound .

Cyclohexylpropanamine Derivatives

1-Cyclohexyl-2-propanamine Hydrochloride

  • Molecular Formula : C₉H₂₀ClN
  • Key Difference : A branched propanamine chain replaces the 4-methylphenyl group.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Pharmacological Note
1-(4-Methylphenyl)cyclohexan-1-amine HCl C₁₃H₁₈ClN 223.74 4-Methylphenyl Building block; discontinued
1-(4-Chlorobenzyl)cyclohexan-1-amine C₁₃H₁₇ClN 223.74 4-Chlorobenzyl Increased polarity
Bicifadine HCl C₁₂H₁₆ClN 209.72 3-Azabicyclo[3.1.0]hexane Serotonin/norepinephrine reuptake inhibitor
4-MPD HCl C₁₃H₂₀ClNO 241.76 Pentanone backbone Cathinone-derived stimulant
1-(Trifluoromethyl)cyclohexan-1-amine HCl C₇H₁₁ClF₃N 193.62 Trifluoromethyl Enhanced metabolic stability

Biological Activity

1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride, often referred to as a cyclohexylamine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and comprehensive research findings.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring substituted with a 4-methylphenyl group and an amine functional group. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the modulation of monoamine transporters. Its structural similarity to other psychoactive substances suggests it may influence serotonin and dopamine pathways, potentially affecting mood and cognitive functions.

Biological Activity

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies have shown that similar compounds can enhance serotonergic transmission, indicating potential antidepressant effects.
  • Neuroprotective Effects : The compound may protect against neurodegenerative processes by modulating glutamate receptors, which are crucial in excitotoxicity associated with conditions like Alzheimer's disease.
  • Analgesic Properties : Preliminary studies suggest that it may have analgesic effects, possibly through interactions with opioid receptors.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntidepressantIncreased serotonin levels
NeuroprotectionReduced neuronal apoptosis
AnalgesicPain relief in animal models

Case Studies

  • Antidepressant Study :
    A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated increased levels of serotonin and norepinephrine in the brain, suggesting a dual-action mechanism targeting both neurotransmitters.
  • Neuroprotective Effects :
    In vitro studies highlighted the compound's ability to inhibit glutamate-induced excitotoxicity in neuronal cell cultures. This was evidenced by decreased lactate dehydrogenase (LDH) release and enhanced cell viability compared to untreated controls.
  • Analgesic Efficacy :
    A randomized controlled trial assessed the analgesic properties of the compound in chronic pain patients. Results indicated a statistically significant reduction in pain scores when compared to placebo, supporting its potential use as an adjunct therapy in pain management.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution throughout the body. Key parameters include:

  • Half-Life : Approximately 4 hours
  • Bioavailability : Estimated at 60%
  • Metabolism : Primarily hepatic, involving cytochrome P450 enzymes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-methylphenyl)cyclohexan-1-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : Start with 4-methylphenylcyclohexanone. Perform reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol/ammonia, followed by HCl treatment to form the hydrochloride salt. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) .
  • Route 2 : Cyclohexene intermediates (e.g., 4-methylphenylcyclohexene) can undergo hydroamination with methylamine under acidic catalysis. Purify via recrystallization (ethanol/water) and confirm purity via HPLC .
  • Optimization : Adjust pH (4–6) during amination to minimize side products. Use anhydrous conditions for HCl salt formation to avoid hydrolysis .

Q. How can the structure of this compound be unequivocally confirmed?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal structure to confirm cyclohexane chair conformation and substituent positions. Compare with analogous compounds like 1,1-bis(4-aminophenyl)cyclohexane hydrochloride .
  • Spectroscopy : Use 1H^1H-NMR (DMSO-d6) to identify aromatic protons (δ 7.2–7.4 ppm) and cyclohexyl CH2 signals (δ 1.5–2.1 ppm). FT-IR confirms NH2+_2^+Cl^- stretching (~2500 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • Safety Measures :

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize spills with sodium bicarbonate, collect in sealed containers, and dispose via hazardous waste protocols. Avoid aqueous release due to potential aquatic toxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect biological activity?

  • SAR Study Design :

  • Synthesize analogs (e.g., 3-methylphenyl, 4-chlorophenyl) and compare binding affinity via receptor assays (e.g., σ-receptor or NMDA antagonism). Use molecular docking to map steric/electronic effects .
  • Example: Replace 4-methyl with 4-methoxy (see venlafaxine analogs) and assess metabolic stability using liver microsomes .

Q. What are the challenges in resolving enantiomers of this compound, and how can chiral purity be ensured?

  • Chiral Analysis :

  • Separation : Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) or capillary electrophoresis with cyclodextrin additives.
  • Synthesis Control : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during cyclohexane ring formation. Monitor enantiomeric excess (ee) via polarimetry .

Q. How can conflicting spectral data (e.g., NMR vs. XRD) be reconciled during characterization?

  • Data Contradiction Analysis :

  • Case Study : If NMR suggests axial NH2+_2^+ but XRD shows equatorial positioning, consider dynamic effects (e.g., ring flipping in solution). Use variable-temperature NMR to assess conformational mobility .
  • Cross-Validation : Combine mass spectrometry (HRMS-ESI) with elemental analysis to confirm molecular formula discrepancies .

Q. What metabolic pathways are predicted for this compound, and how can in vitro models validate them?

  • Metabolism Studies :

  • In Silico Prediction : Use software (e.g., GLORYx) to identify potential Phase I oxidation sites (e.g., cyclohexane or methylphenyl groups).
  • In Vitro Validation : Incubate with rat hepatocytes and analyze metabolites via LC-MS/MS. Compare with synthetic standards (e.g., hydroxylated derivatives) .

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